7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine chemical properties
7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, bicyclic core, comprised of fused pyrazole and pyrimidine rings, serves as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of a methyl group at the 3-position and a reactive chlorine atom at the 7-position provides a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on mechanistic insights and practical experimental considerations.
Physicochemical and Spectroscopic Properties
The fundamental properties of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine are summarized below. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 5399-95-1 | [1][2] |
| Molecular Formula | C₆H₅ClN₄ | [2][3][4] |
| Molecular Weight | 168.58 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not consistently reported, expected to be >200 °C | |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | |
| pKa | 5.81 ± 0.50 (Predicted) | [5] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | - A singlet for the methyl group (CH₃) protons around δ 2.5-2.8 ppm.- A singlet for the pyrimidine proton (C₅-H) around δ 8.5-9.0 ppm.- A broad singlet for the pyrazole N-H proton, which may be solvent-dependent. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 15-20 ppm.- Signals for the aromatic carbons of the pyrazole and pyrimidine rings in the range of δ 110-160 ppm.- The carbon bearing the chlorine (C-7) would appear in the downfield region of the aromatic signals. |
| IR (cm⁻¹) | - N-H stretching vibration around 3100-3300 cm⁻¹.- C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.- C=N and C=C stretching vibrations characteristic of the heterocyclic rings in the 1500-1650 cm⁻¹ region.- C-Cl stretching vibration in the fingerprint region. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z ≈ 168, with a characteristic M+2 peak at m/z ≈ 170 due to the ³⁷Cl isotope (ratio of approximately 3:1). |
Synthesis of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
The synthesis of the pyrazolo[4,3-d]pyrimidine core generally involves the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring. A common and efficient route to 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine starts from commercially available precursors and involves a cyclization followed by chlorination.
Synthetic Workflow
Caption: Synthetic route to 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine.
Detailed Synthetic Protocol
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
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To a solution of ethyl acetoacetate in ethanol, add hydrazine hydrate dropwise at room temperature.
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Reflux the reaction mixture for 4-6 hours.
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Cool the mixture to room temperature and concentrate under reduced pressure.
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The resulting solid is collected by filtration, washed with cold ethanol, and dried to yield 3-methyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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A mixture of 3-methyl-1H-pyrazol-5(4H)-one and urea is heated at 180-200 °C for 2-3 hours.
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The reaction mixture is then cooled and treated with a hot aqueous solution of sodium hydroxide.
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The solution is filtered to remove any insoluble impurities.
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The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product.
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The solid is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
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A mixture of 3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and phosphorus oxychloride (POCl₃) is heated at reflux for 3-5 hours.
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The excess POCl₃ is removed by distillation under reduced pressure.
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The residue is carefully poured onto crushed ice with stirring.
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The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is dominated by the chloro substituent at the 7-position. This position is susceptible to nucleophilic aromatic substitution (SₙAr), making it a key handle for introducing a wide range of functional groups.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyrimidine ring and the adjacent pyrazole ring activates the C-7 position towards nucleophilic attack. The SₙAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: Mechanism of SₙAr at the C-7 position.
This reactivity allows for the facile introduction of various nucleophiles, including:
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Amines: Reaction with primary or secondary amines yields 7-amino derivatives.
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Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.
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Thiols: Thiolates can displace the chloride to form 7-thioether derivatives.
Applications in Drug Discovery
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine serves as a key building block for the synthesis of these potential therapeutics.
Derivatives of pyrazolo[4,3-d]pyrimidines have shown promise in several therapeutic areas, including:
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Anticancer Activity: The scaffold is found in inhibitors of various kinases involved in cancer cell proliferation and survival.[6]
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Anti-inflammatory Properties: Certain derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.[6]
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Antiviral Activity: The ability of some pyrazolo[4,3-d]pyrimidine derivatives to inhibit viral replication has been explored.[6]
Caption: Role as a scaffold in developing therapeutic agents.
Experimental Protocol: A Typical Nucleophilic Substitution Reaction
The following is a representative protocol for the reaction of 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine with an amine.
Objective: To synthesize a 7-amino-3-methyl-1H-pyrazolo[4,3-d]pyrimidine derivative.
Materials:
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7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
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A primary or secondary amine (e.g., morpholine)
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A suitable solvent (e.g., ethanol, isopropanol, or DMF)
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A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), if the amine salt is used or to scavenge the HCl byproduct.
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (1 equivalent).
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Add the solvent (e.g., ethanol) to dissolve or suspend the starting material.
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Add the amine (1.1-1.5 equivalents) to the mixture. If necessary, add the base (1.5 equivalents).
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
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If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
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Characterize the final product by NMR, IR, and mass spectrometry.
Safety Precautions:
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Conduct the reaction in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Conclusion
7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound with significant synthetic utility. Its straightforward synthesis and the reactivity of the 7-chloro group make it an attractive starting material for the construction of diverse molecular libraries. The demonstrated and potential biological activities of its derivatives underscore its importance in modern drug discovery and development. This guide has provided a foundational understanding of its chemical properties, synthesis, and reactivity to aid researchers in harnessing its potential for their scientific endeavors.
References
-
PubChemLite. 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine. [Link]
Sources
- 1. 7-Chloro-3-Methyl-1H-pyrazolo[4,3-d]pyriMidine CAS#: 5399-95-1 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine [cymitquimica.com]
- 4. PubChemLite - 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine (C6H5ClN4) [pubchemlite.lcsb.uni.lu]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
